molecular formula C14H24ClN3 B1484207 3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride CAS No. 2034154-78-2

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride

Cat. No.: B1484207
CAS No.: 2034154-78-2
M. Wt: 269.81 g/mol
InChI Key: SGNBSKQSHWCDRO-UHFFFAOYSA-N
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Description

3-(1-cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3 and its molecular weight is 269.81 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, it enhances insulin secretion by activating the cAMP signaling pathway . Additionally, it has been shown to upregulate the expression of genes involved in glucose metabolism, thereby improving cellular glucose uptake and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-4, inhibiting its enzymatic activity. This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion. Furthermore, it can activate certain transcription factors, resulting in changes in gene expression that promote glucose metabolism and insulin sensitivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained improvements in cellular function, particularly in glucose metabolism and insulin secretion.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances insulin secretion and improves glucose tolerance without significant adverse effects . At higher doses, it can cause toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and other proteases, influencing metabolic flux and metabolite levels . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with plasma proteins, which facilitate its distribution to various tissues. The compound tends to accumulate in the liver and pancreas, where it exerts its primary effects on glucose metabolism.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

3-(2-cyclohexylpyrazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.ClH/c1-2-6-13(7-3-1)17-14(8-10-16-17)12-5-4-9-15-11-12;/h8,10,12-13,15H,1-7,9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNBSKQSHWCDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)C3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.